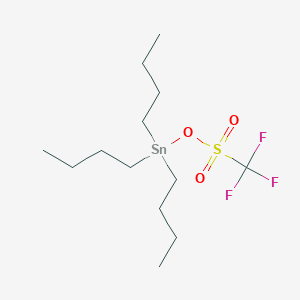

Tributyltin triflate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H27F3O3SSn |

|---|---|

Molecular Weight |

439.1 g/mol |

IUPAC Name |

tributylstannyl trifluoromethanesulfonate |

InChI |

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |

InChI Key |

LIQOILBASIAIQC-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tributyltin Triflate from Tributyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tributyltin triflate from bis(tributyltin) oxide. It includes a detailed experimental protocol, tabulated physicochemical and spectroscopic data, and visualizations of the reaction pathway and experimental workflow. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

This compound (TBTT) is a versatile organotin reagent utilized in various organic transformations, including as a Lewis acid catalyst and in Stille cross-coupling reactions. Its synthesis from the readily available and less hazardous bis(tributyltin) oxide offers a convenient route to this important compound. This guide details a reliable method for this preparation, emphasizing safe laboratory practices and thorough characterization of the final product.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Bis(tributyltin) oxide | This compound |

| CAS Number | 56-35-9 | 68725-14-4 |

| Molecular Formula | C₂₄H₅₄OSn₂ | C₁₃H₂₇F₃O₃SSn |

| Molecular Weight | 596.08 g/mol | 439.10 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | White to light beige crystals or chunks |

| Boiling Point | 180 °C @ 2 mmHg | Not available |

| Melting Point | < -45 °C | Not available |

| Density | 1.17 g/mL | Not available |

| Solubility | Soluble in organic solvents, poorly soluble in water. | Soluble in organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the butyl groups, typically in the 0.9-1.8 ppm range. |

| ¹³C NMR | Resonances for the four distinct carbons of the butyl chains. |

| ¹¹⁹Sn NMR | A characteristic chemical shift for tetracoordinate tin in this environment. |

| FTIR (cm⁻¹) | Strong absorptions characteristic of the triflate group (S=O and C-F stretches). |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from bis(tributyltin) oxide and trifluoromethanesulfonic anhydride.

Safety Precautions: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Trifluoromethanesulfonic anhydride is corrosive and reacts violently with water; handle with caution.[3]

Materials:

-

Bis(tributyltin) oxide ((Bu₃Sn)₂O)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve bis(tributyltin) oxide (1.0 eq) in anhydrous dichloromethane.

-

Addition of Triflic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic anhydride (2.0 eq) dropwise via a dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add anhydrous hexanes to precipitate the this compound. Filter the solid product and wash with a small amount of cold hexanes to remove any unreacted starting material or byproducts. Dry the product under vacuum.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the step-by-step experimental process.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The described method provides a straightforward and efficient synthesis of this compound from bis(tributyltin) oxide. The provided data and visualizations are intended to aid researchers in the successful replication of this procedure and the characterization of the resulting product. Adherence to strict safety protocols is paramount when working with organotin compounds and highly reactive reagents like triflic anhydride.

References

The Lewis Acidity of Tributyltin Triflate: A Technical Guide for Researchers

Introduction

Tributyltin triflate (Bu₃SnOTf) is a versatile organotin compound widely employed in organic synthesis as a potent Lewis acid catalyst. Its utility stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group, which enhances the electrophilicity of the tin center. This heightened Lewis acidity allows for the activation of a wide range of substrates, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth analysis of the Lewis acidity of this compound, detailing its quantitative measurement, experimental protocols for its determination, and its mechanistic role in key chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quantitative Assessment of Lewis Acidity: The Gutmann-Beckett Method

The Lewis acidity of a compound can be quantified using various experimental techniques. One of the most common and reliable methods is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1][2] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon coordination with the Lewis acid.[3] The interaction of the Lewis basic oxygen atom of Et₃PO with the Lewis acidic center causes a deshielding of the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum.[2]

The Acceptor Number is calculated using the following equation:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) [2]

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO-Lewis acid adduct in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[2] A higher AN value corresponds to a greater Lewis acidity.

For context, the table below presents the Gutmann-Beckett Acceptor Numbers for some relevant Lewis acids.

| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) of Probe | Acceptor Number (AN) |

| Hexane (Reference) | Et₃PO | Hexane | 41.0 ppm | 0 |

| Antimony Pentachloride (SbCl₅) (Reference) | Et₃PO | Dichloroethane | 86.1 ppm | 100 |

| Boron Trifluoride (BF₃) | Et₃PO | Dichloromethane | ~79.6 ppm | ~85 |

| Boron Trichloride (BCl₃) | Et₃PO | Dichloromethane | ~89.1 ppm | ~106 |

| Boron Tribromide (BBr₃) | Et₃PO | Dichloromethane | ~91.4 ppm | ~111 |

Note: The exact ³¹P chemical shifts and calculated AN values can vary slightly depending on the experimental conditions, such as solvent and concentration.

Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

The following provides a detailed methodology for determining the Gutmann-Beckett Acceptor Number of a Lewis acid, such as this compound.

Materials and Instrumentation:

-

High-resolution NMR spectrometer equipped with a phosphorus probe.

-

Dry NMR tubes.

-

Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆).

-

Triethylphosphine oxide (Et₃PO), dried under high vacuum.

-

The Lewis acid to be analyzed (e.g., this compound).

Procedure:

-

Preparation of the Et₃PO Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of triethylphosphine oxide in the chosen anhydrous, deuterated solvent. A typical concentration is around 0.02 M.

-

Preparation of the Lewis Acid Solution: In a separate vial, prepare a solution of the Lewis acid (e.g., this compound) in the same anhydrous, deuterated solvent. The concentration should be equimolar to or in slight excess of the Et₃PO solution.

-

Sample Preparation for NMR Analysis: In a clean, dry NMR tube, add a precise volume of the Et₃PO stock solution. Record the ³¹P NMR spectrum of this solution to determine the chemical shift of free Et₃PO in the chosen solvent.

-

Formation of the Lewis Acid-Base Adduct: To the same NMR tube containing the Et₃PO solution, add an equimolar amount of the Lewis acid solution. Gently mix the contents of the NMR tube.

-

NMR Data Acquisition: Acquire the ³¹P NMR spectrum of the mixture. The formation of the Lewis acid-base adduct will result in a new, downfield-shifted peak. Ensure the spectrometer is properly referenced.

-

Calculation of the Acceptor Number: Using the measured chemical shift of the Et₃PO-Lewis acid adduct (δₛₐₘₚₗₑ), calculate the Acceptor Number (AN) using the formula provided above.

Caption: Proposed catalytic cycle for the this compound-catalyzed Mukaiyama aldol reaction.

Glycosylation Reactions

This compound is also utilized as a catalyst in glycosylation reactions, which are crucial for the synthesis of oligosaccharides and glycoconjugates. In this context, Bu₃SnOTf can activate glycosyl donors, such as glycosyl halides or thioglycosides, facilitating their coupling with glycosyl acceptors.

The mechanism typically involves the coordination of the this compound to the leaving group of the glycosyl donor, promoting its departure and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the hydroxyl group of the glycosyl acceptor, leading to the formation of the glycosidic bond. The stereochemical outcome of the reaction is often influenced by factors such as the nature of the protecting groups on the glycosyl donor and the reaction conditions.

General Pathway for this compound-Catalyzed Glycosylation

Caption: Simplified pathway for glycosylation catalyzed by this compound.

This compound is a powerful Lewis acid catalyst with significant applications in modern organic synthesis. Its Lewis acidity, which can be quantitatively assessed using methods like the Gutmann-Beckett protocol, is central to its catalytic efficacy. Understanding the mechanistic pathways through which this compound operates in key reactions such as the Mukaiyama aldol and glycosylation reactions is crucial for the rational design of synthetic strategies and the development of novel therapeutic agents. This guide provides a foundational understanding of these aspects, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

A-Z Data of Tributyltin Triflate: A Technical Guide for Researchers

An In-depth Technical Guide on Tributyltin Triflate for Researchers, Scientists, and Drug Development Professionals

This compound, formally known as tributylstannyl trifluoromethanesulfonate, is a highly reactive organotin compound valued in organic synthesis for its role as a potent electrophilic source of the tributyltin moiety. Its utility stems from the exceptional leaving group ability of the triflate anion, rendering the tin center highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in chemical and pharmaceutical research.

Core Properties and Data

This compound is typically a white to light-beige solid at room temperature.[1][2] It is characterized by a foul odor and is deliquescent, necessitating handling under an inert atmosphere and storage in solution (e.g., in benzene, ether, or hexane).[3]

| Property | Value | Reference(s) |

| CAS Number | 68725-14-4 | [4][5] |

| Molecular Formula | C₁₃H₂₇F₃O₃SSn | [3][6] |

| Molecular Weight | 439.12 g/mol | [3][4][6] |

| Melting Point | 31 °C | [7] |

| Boiling Point | 341.2 ± 52.0 °C at 760 mmHg | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4][8] |

| Appearance | White to light beige/pale brown solid | [1][2][4][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparations involve the reaction of a tributyltin precursor with a triflating agent.

This protocol is adapted from established procedures for preparing organotin triflates.[3]

Materials:

-

Bis(tri-n-butyltin) oxide ((Bu₃Sn)₂O)

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Nitrogen gas supply

-

Short-path distillation apparatus

Procedure:

-

In a flask under a nitrogen atmosphere, cool an equimolar amount of bis(tri-n-butyltin) oxide to -20 °C.

-

Slowly add an equimolar amount of freshly distilled trifluoromethanesulfonic anhydride to the cooled oxide. The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir until the exothermic reaction completely subsides.

-

Set up the flask for a short-path distillation under vacuum (approximately 0.1 mmHg).

-

Distill the resulting red oil. It is crucial to collect the distillate without cooling the condenser to prevent the product from crystallizing within the apparatus.[3]

-

The final product is a deliquescent solid that should be handled and stored under inert conditions.[3]

Alternative in situ Preparation: this compound can also be generated in situ for immediate use by reacting tri-n-butylstannane (Bu₃SnH) with trifluoromethanesulfonic acid in a suitable solvent like benzene or dichloroethane.[3]

Reactivity and Applications in Drug Development

The high reactivity of this compound is primarily due to the triflate group, which is an excellent leaving group.[9][10] This property makes the tin atom highly electrophilic and a powerful stannylating agent.[3] Its applications are significant in the construction of complex molecular architectures, a critical aspect of drug development.

1. Stille Cross-Coupling Reactions: Organotin reagents are fundamental to Stille cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between an organostannane and an organic halide or triflate.[6][11] This reaction is valued for its tolerance of a wide array of functional groups, making it a robust tool in the synthesis of complex drug molecules.[4]

2. Lewis Acid Catalysis: Organotin compounds can function as Lewis acids, activating substrates towards nucleophilic attack.[6][8] While less common than other tin-based Lewis acids, the potential for this compound to act as a catalyst in reactions like aldol or Diels-Alder reactions exists, particularly in activating carbonyl-containing substrates.[12]

3. Hydrostannation Catalyst: this compound can catalyze the hydrostannation of aldehydes and ketones using tin hydrides.[3] This reaction is a method for the reduction of carbonyls and the formation of tin alkoxides.

The following is a general procedure for a Stille cross-coupling reaction, which can be adapted for this compound as the organostannane source or for coupling with an aryl/vinyl triflate.

Materials:

-

Aryl or vinyl triflate/halide

-

Organotin reagent (e.g., vinyltributyltin)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM)[4]

-

Anhydrous, degassed solvent (e.g., DMF, THF)[4]

-

Additives (optional, e.g., LiCl, CuI)[4]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the aryl/vinyl triflate, the palladium catalyst, and any additives (e.g., LiCl).[4]

-

Add the anhydrous, degassed solvent via cannula or syringe.

-

Purge the resulting mixture with the inert gas for 10-15 minutes.

-

Add the organotin reagent dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction to room temperature.

-

Work-up typically involves quenching the reaction, followed by extraction with an organic solvent. To remove tin byproducts, the organic phase can be washed with an aqueous solution of potassium fluoride (KF), which precipitates insoluble tributyltin fluoride.[4]

-

The crude product is then purified, commonly by flash column chromatography.[4]

Safety and Handling

Tributyltin compounds are known for their toxicity and require careful handling in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs (such as the thymus and cardiovascular system) through prolonged or repeated exposure.[2][4][13]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A respirator may be required if vapors or aerosols are generated.[4][13]

-

Storage: Store locked up in a tightly closed container in a well-ventilated place.[2][3] Due to its deliquescent nature, storage as a solution under an inert atmosphere is recommended.[3]

This guide provides essential technical information for the safe and effective use of this compound in a research and development setting. Its high reactivity, when properly harnessed, makes it a valuable reagent for the synthesis of novel chemical entities.

References

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]

- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Solubility of Tributyltin Triflate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tributyltin triflate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound, also known as tributylstannyl trifluoromethanesulfonate, is an organotin compound with the chemical formula (C₄H₉)₃SnOTf. It is a powerful electrophilic tin reagent used in organic synthesis, particularly in cross-coupling reactions and as a catalyst. Its reactivity and utility are significantly influenced by its solubility in the chosen reaction medium. Understanding its solubility profile is therefore critical for reaction optimization, purification, and overall experimental success.

Qualitative Solubility Profile

This compound is a solid material. It is known to be deliquescent and is best handled as a solution.[1] General solubility trends for organotin compounds indicate that they are typically soluble in a range of common organic solvents.[2] For instance, tributyltin fluoride is noted to be soluble in ether, toluene, and chloroform.[3] Similarly, tributyltin hydride is soluble in various organic solvents.[4]

Based on available information, this compound is expected to be soluble in:

-

Nonpolar and Weakly Polar Aprotic Solvents: It is reportedly best handled in solutions of benzene, ether, or hexane, suggesting good solubility in these media.[1]

-

Other Common Organic Solvents: General principles for organotin compounds suggest likely solubility in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[2][5]

It is important to note that, like many organotin compounds, this compound is generally insoluble in water.[3]

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is scarce, a summary table cannot be provided at this time. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions (e.g., temperature). The following section details a general protocol for this purpose.

Experimental Protocol for Solubility Determination

Given that this compound is an air- and moisture-sensitive compound, its manipulation requires the use of inert atmosphere techniques, such as a Schlenk line or a glovebox.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles

-

Analytical balance (accurate to at least 0.1 mg)

-

Gas-tight filtration apparatus (e.g., a filter cannula or a syringe filter compatible with the solvent)

-

Inert gas supply (Argon or Nitrogen)

-

Appropriate analytical instrument for quantification (e.g., ¹H NMR, GC-MS, or ICP-MS after derivatization/digestion)

Methodology:

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere, add a precisely weighed excess amount of this compound to a Schlenk flask containing a magnetic stir bar.

-

Add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle by stopping the stirring and letting the flask remain in the temperature bath for several hours.

-

Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered, saturated solution into a pre-weighed, sealed container.

-

-

Quantification of Solute:

-

Determine the mass of the collected saturated solution.

-

Evaporate the solvent under reduced pressure to obtain the mass of the dissolved this compound.

-

Alternatively, for a more precise measurement, the concentration of tin in the filtered solution can be determined using an appropriate analytical technique. For NMR analysis, a known amount of an internal standard can be added to the collected solution before analysis.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) x 100

-

Safety Precautions:

-

Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed under an inert atmosphere due to the air and moisture sensitivity of the compound.[6]

Visualization of a Typical Workflow

Tributyltin compounds are frequently used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The following diagram illustrates a generalized workflow for a Stille coupling reaction where understanding the solubility of the organotin reagent is crucial for the initial reaction setup.

Caption: Generalized workflow for a Stille coupling reaction.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, qualitative assessments and general principles indicate good solubility in nonpolar and weakly polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination, taking into account the air- and moisture-sensitive nature of the compound. A thorough understanding of solubility is paramount for the effective use of this compound in synthetic applications, ensuring optimal reaction conditions and facilitating product purification.

References

An In-depth Technical Guide to the Discovery and History of Organotin Triflates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of organotin triflates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where these versatile compounds are of interest. This document details the initial discovery and historical development of organotin triflates, provides detailed experimental protocols for their synthesis, summarizes key quantitative and spectroscopic data, and illustrates important reaction mechanisms.

Introduction

Organotin compounds, characterized by at least one tin-carbon bond, have a rich history dating back to the mid-19th century. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849.[1][2][3] The field saw significant expansion in the 20th century, driven by the discovery of their utility as PVC stabilizers, biocides, and catalysts.[4][5] Among the vast array of organotin derivatives, organotin triflates (organotin trifluoromethanesulfonates) have emerged as a particularly interesting class of compounds due to the unique properties imparted by the triflate anion. The triflate group is an excellent leaving group, and its strong electron-withdrawing nature enhances the Lewis acidity of the tin center, making organotin triflates powerful catalysts in a variety of organic transformations.[6]

Discovery and Historical Development

The first synthesis of organotin trifluoromethanesulfonates is credited to the work of Schmeißer's group in the 1970s. This development opened a new chapter in organotin chemistry, leading to extensive research into their synthesis, structure, and catalytic activity.

Two primary synthetic routes for the preparation of organotin triflates have been established:

-

Reaction of Organotin Oxides or Hydroxides with Trifluoromethanesulfonic Acid: This is a straightforward acid-base reaction where the corresponding organotin oxide or hydroxide is treated with triflic acid to yield the organotin triflate and water.

-

Reaction of Organotin Halides with Silver Triflate: This method involves a metathesis reaction where an organotin halide (typically a chloride) is reacted with silver triflate. The precipitation of the insoluble silver halide drives the reaction to completion, affording the desired organotin triflate.[7]

Experimental Protocols

Detailed methodologies for the synthesis of representative organotin triflates are provided below.

Synthesis of Trimethyltin Triflate (Me₃SnOTf)

Method: Reaction of Trimethyltin Chloride with Silver Triflate.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethyltin chloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add silver triflate (1.0 eq) to the solution at room temperature.

-

Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by the precipitation of silver chloride (AgCl).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated AgCl.

-

Wash the filter cake with anhydrous CH₂Cl₂.

-

Remove the solvent from the filtrate under reduced pressure to yield trimethyltin triflate as a white solid.

Synthesis of Dibutyltin Ditriflate (Bu₂Sn(OTf)₂)

Method: Reaction of Dibutyltin Oxide with Triflic Anhydride.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend dibutyltin oxide (1.0 eq) in anhydrous CH₂Cl₂.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triflic anhydride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The resulting clear solution is then concentrated under reduced pressure to afford dibutyltin ditriflate as a colorless oil or a low-melting solid.

Synthesis of Triphenyltin Triflate (Ph₃SnOTf)

Method: Reaction of Triphenyltin Hydroxide with Triflic Acid.[8]

Procedure:

-

Dissolve triphenyltin hydroxide (1.0 eq) in a suitable anhydrous solvent such as toluene or CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add triflic acid (1.0 eq) dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/CH₂Cl₂) to yield triphenyltin triflate as a white crystalline solid.

Quantitative Data

The following tables summarize key quantitative data for selected organotin triflates.

Table 1: Synthesis of Organotin Triflates - Reaction Conditions and Yields

| Organotin Triflate | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Me₃SnOTf | Me₃SnCl | AgOTf | CH₂Cl₂ | 12-24 | >90 |

| Bu₂Sn(OTf)₂ | Bu₂SnO | (Tf)₂O | CH₂Cl₂ | 2-4 | High |

| Ph₃SnOTf | Ph₃SnOH | TfOH | Toluene | 1-2 | >95 |

Table 2: Spectroscopic Data for Selected Organotin Triflates

| Organotin Triflate | ¹¹⁹Sn NMR (δ, ppm) | Key IR Bands (cm⁻¹) (ν(SO₂)) | Mass Spectrometry (m/z) |

| Me₃SnOTf | ~140-160 | ~1250, ~1160, ~1030 | [Me₂SnOTf]⁺, [Me₃Sn]⁺ |

| Bu₂Sn(OTf)₂ | ~-150 to -200 | ~1260, ~1170, ~1030 | [BuSn(OTf)₂]⁺, [Bu₂SnOTf]⁺ |

| Ph₃SnOTf | ~-40 to -60 | ~1240, ~1150, ~1030 | [Ph₂SnOTf]⁺, [Ph₃Sn]⁺ |

Note: Spectroscopic data can vary depending on the solvent and concentration.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

Organotin triflates are highly effective Lewis acid catalysts in a variety of organic reactions. Their catalytic activity stems from the ability of the tin center to coordinate with Lewis basic substrates, thereby activating them towards nucleophilic attack.

Lewis Acid Catalysis in Aldol Reactions

Organotin triflates, particularly tin(II) triflate, are widely used to catalyze Mukaiyama aldol reactions between silyl enol ethers and aldehydes or ketones.[14][15][16] The reaction proceeds through a coordinated intermediate, as illustrated below.

Caption: Lewis acid-catalyzed Mukaiyama aldol reaction.

Role in Stille Cross-Coupling Reactions

In Stille cross-coupling reactions, which typically involve the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, organotin triflates can be formed as intermediates or byproducts.[10][17][18][19] The mechanism involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Synthetic Workflow

The synthesis of organotin triflates from organotin halides and silver triflate follows a straightforward experimental workflow.

Caption: Workflow for synthesis via silver salt metathesis.

Conclusion

Since their initial discovery, organotin triflates have become indispensable reagents and catalysts in modern organic synthesis. Their unique combination of steric and electronic properties allows for a wide range of applications, from Lewis acid catalysis to precursors in cross-coupling reactions. The synthetic methods outlined in this guide are robust and high-yielding, providing access to a variety of organotin triflate compounds. The compiled spectroscopic data serves as a useful reference for the characterization of these important molecules. Further research into the catalytic applications and reaction mechanisms of organotin triflates is expected to continue to expand their role in synthetic chemistry and drug development.

References

- 1. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]

- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Dibutyltin dilaurate synthesis - chemicalbook [chemicalbook.com]

- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 7. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 14. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mukaiyama Aldol Addition [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Stille_reaction [chemeurope.com]

Methodological & Application

Application Notes & Protocols: Tributyltin Triflate Catalyzed Stereoselective Glycosylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of tributyltin triflate (Bu₃SnOTf) as a catalyst in stereoselective glycosylation reactions. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of organotin-mediated reactions and Lewis acid-catalyzed glycosylations involving triflates. The protocols and data presented herein are representative and intended to serve as a starting point for experimental design.

Introduction

Stereoselective glycosylation is a cornerstone of synthetic carbohydrate chemistry, crucial for the synthesis of oligosaccharides and glycoconjugates with significant biological activities. The choice of catalyst is paramount in controlling the stereochemical outcome of the glycosidic bond formation. This compound, a powerful Lewis acid, has the potential to activate glycosyl donors, facilitating nucleophilic attack by a glycosyl acceptor. The triflate counterion is a good leaving group, which can enhance the reactivity of the system. The stereoselectivity of the reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the reaction temperature.

Proposed Mechanism of Catalysis

This compound is proposed to function as a Lewis acid catalyst, activating the glycosyl donor by coordinating to an oxygen atom, typically the anomeric oxygen or an oxygen atom of a leaving group. This coordination enhances the electrophilicity of the anomeric carbon, making it more susceptible to nucleophilic attack by the glycosyl acceptor. The reaction is believed to proceed through the formation of a highly reactive glycosyl triflate intermediate. The stereochemical outcome is then determined by the facial selectivity of the acceptor's approach to this intermediate, which can be influenced by neighboring group participation, solvent effects, and the overall steric environment.

Caption: Proposed mechanism for this compound catalyzed glycosylation.

Experimental Protocols

The following are generalized protocols for this compound-catalyzed glycosylation. Optimization of these conditions is highly recommended for specific substrates.

3.1. General Materials and Reagents

-

Glycosyl Donor (e.g., perbenzylated thioglycoside)

-

Glycosyl Acceptor (with a free hydroxyl group)

-

This compound (Bu₃SnOTf)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Activated Molecular Sieves (4 Å)

-

Inert gas (Argon or Nitrogen)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Standard laboratory glassware for anhydrous reactions

3.2. General Procedure for Glycosylation

-

To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.) and activated molecular sieves (4 Å).

-

Dissolve the contents in anhydrous DCM.

-

Add the glycosyl donor (1.2 equiv.) to the mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

In a separate flask, prepare a solution of this compound (0.1 - 1.0 equiv.) in anhydrous DCM.

-

Slowly add the this compound solution to the reaction mixture via syringe.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature, then filter through a pad of celite.

-

Wash the celite pad with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for this compound catalyzed glycosylation.

Data Presentation

Due to the limited availability of specific data for this compound-catalyzed glycosylations in the literature, the following table is a representative example of how quantitative data from such experiments would be presented. The values are hypothetical and for illustrative purposes.

Table 1: Representative Data for this compound Catalyzed Glycosylation

| Entry | Glycosyl Donor | Glycosyl Acceptor | Equiv. of Bu₃SnOTf | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | Donor A | Acceptor X | 0.2 | -78 | 2 | 85 | 1:10 |

| 2 | Donor A | Acceptor X | 0.2 | -40 | 1.5 | 82 | 1:8 |

| 3 | Donor A | Acceptor Y | 0.2 | -78 | 3 | 78 | >1:20 |

| 4 | Donor B | Acceptor X | 0.2 | -78 | 2 | 90 | 5:1 |

| 5 | Donor B | Acceptor Y | 0.2 | -40 | 2 | 88 | 8:1 |

Factors Influencing Stereoselectivity

The stereochemical outcome of the glycosylation is a delicate balance of several factors. Understanding these can aid in optimizing the reaction for a desired anomer.

Caption: Key factors influencing the stereoselectivity of glycosylation reactions.

-

Protecting Groups: The nature of the protecting group at the C-2 position of the glycosyl donor is critical. Participating groups (e.g., acyl groups) can form an oxonium ion intermediate, leading to the formation of 1,2-trans products. Non-participating groups (e.g., benzyl ethers) generally favor the formation of the thermodynamically more stable anomer or are subject to solvent and temperature effects.

-

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates. Nitrile solvents, for example, can sometimes favor the formation of α-glycosides through the formation of a transient α-nitrilium-ion intermediate.

-

Temperature: Lower reaction temperatures generally enhance stereoselectivity by minimizing side reactions and favoring the kinetically controlled product.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional safety guidelines.

Conclusion

This compound holds promise as a potent Lewis acid catalyst for stereoselective glycosylation. The protocols and principles outlined in this document provide a framework for its application in the synthesis of complex carbohydrates. Further research and detailed experimental studies are necessary to fully elucidate its catalytic potential and to establish optimized conditions for a wide range of glycosyl donors and acceptors. Researchers are encouraged to use this guide as a foundation for developing their own specific applications in the exciting and challenging field of glycoscience.

Application of Tributyltin Derivatives in the Total Synthesis of Phorboxazole A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of tributyltin derivatives in the total synthesis of Phorboxazole A, a potent cytostatic marine natural product. The focus is on the strategic application of Stille coupling reactions in the convergent assembly of complex fragments, as demonstrated in the seminal work by the research group of Amos B. Smith III.

Introduction

Phorboxazole A, isolated from the marine sponge Phorbas sp., exhibits extraordinary cytostatic activity against a range of human cancer cell lines. Its complex molecular architecture, featuring multiple stereocenters, oxazole rings, and a large macrolide core, has made it a formidable target for total synthesis. The convergent strategies developed for its synthesis provide excellent examples of modern synthetic organic chemistry, where the reliable formation of key carbon-carbon bonds is paramount. Among the powerful reactions employed, the Stille coupling, which utilizes organotin reagents, has played a crucial role in connecting advanced intermediates. This application note will detail the use of a tributyltin-derived stannane in a key fragment coupling step en route to Phorboxazole A.

Key Application: Stille Coupling in Phorboxazole A Synthesis

In their second-generation total synthesis of (+)-phorboxazole A, Smith and coworkers employed a late-stage Stille coupling to unite the fully elaborated C(1–28) macrocyclic iodide with the C(29–46) oxazole stannane side chain.[1][2] This strategic bond formation at the C28-C29 junction highlights the utility of the Stille reaction in forging sp2-sp2 carbon bonds in the presence of a multitude of sensitive functional groups.

The key transformation is depicted in the following reaction scheme:

Caption: Stille coupling of the macrocyclic iodide and the oxazole stannane.

Experimental Protocols

The following protocols are based on the second-generation total synthesis of (+)-phorboxazole A by Smith et al.[1][2]

1. Preparation of the C(29–46) Oxazole Stannane Fragment

The tributylstannane moiety is introduced at a late stage in the synthesis of the side chain fragment. The synthesis of the vinylstannane precursor is a multi-step process. The key stannylation step involves the hydrostannylation of a terminal alkyne.

-

Reaction: Hydrostannylation of the C29-alkyne precursor.

-

Reagents:

-

C(29-46) terminal alkyne fragment

-

Tributyltin hydride (Bu₃SnH)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

-

Solvent: Anhydrous, degassed solvent such as toluene or THF.

-

Procedure: To a solution of the terminal alkyne in the chosen solvent is added the palladium catalyst. Tributyltin hydride is then added dropwise at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

2. Stille Coupling of the Macrocycle and the Stannane Side Chain

This is the key fragment coupling reaction that unites the two major components of Phorboxazole A.

-

Reactants:

-

C(1–28) Macrocyclic Vinyl Iodide

-

C(29–46) Oxazole Vinyl Stannane

-

-

Reagents and Conditions:

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

P(2-furyl)₃ (tri(2-furyl)phosphine)

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

-

Solvent: Anhydrous and degassed N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).

-

Procedure: To a solution of the macrocyclic iodide and the oxazole stannane in the solvent mixture are added the palladium catalyst, the phosphine ligand, CuI, and CsF. The reaction mixture is stirred at room temperature under an inert atmosphere and monitored by HPLC. Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved by preparative HPLC to afford the coupled product.

Data Presentation

The following table summarizes the quantitative data for the key Stille coupling reaction in the second-generation synthesis of Phorboxazole A.

| Reaction Step | Reactants | Key Reagents | Solvent | Yield (%) |

| Stille Coupling | C(1–28) Macrocyclic Iodide, C(29–46) Oxazole Stannane | Pd₂(dba)₃, P(2-furyl)₃, CuI, CsF | DMF/THF | ~60-70% |

Logical Workflow for the Stille Coupling Strategy

The decision to use a Stille coupling for the final fragment union is a strategic one, guided by the need for a reliable and mild reaction that can tolerate the extensive functionality present in both fragments.

Caption: Logical workflow for the application of Stille coupling in the total synthesis of Phorboxazole A.

Conclusion

The total synthesis of Phorboxazole A by Smith and coworkers provides a compelling case study for the strategic implementation of organotin reagents in the construction of complex natural products. The use of a tributyltin-derived stannane in a late-stage Stille coupling enabled the efficient and convergent assembly of the molecular framework, demonstrating the power and reliability of this methodology. The protocols and data presented here offer valuable insights for researchers engaged in the synthesis of complex molecular targets. While concerns about the toxicity of organotin compounds exist, their utility in specific, high-value applications like the synthesis of potent therapeutic agents remains significant, often with careful handling and purification procedures to remove tin residues.

References

Application Notes and Protocols: Tributyltin Triflate-Initiated Tandem Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for tandem reactions initiated by tributyltin triflate (Bu₃SnOTf). While tributyltin hydride is well-known for mediating radical tandem reactions, this compound can function as a potent Lewis acid to initiate cationic tandem cyclizations. A prime example of such a process is the tandem Prins cyclization, which is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. These heterocyclic motifs are prevalent in numerous natural products and pharmaceutically active compounds, making this methodology highly relevant for drug development and organic synthesis. This document will focus on the application of this compound as a catalyst in a tandem Prins-type cyclization of homoallylic alcohols with aldehydes.

Introduction

Tandem reactions, or cascade reactions, offer a significant advantage in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. Tributyltin compounds have traditionally been associated with radical chemistry. However, the triflate salt of tributyltin is a strong Lewis acid, capable of activating carbonyls and other functional groups to initiate cationic reaction cascades.

The Prins cyclization is an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form a tetrahydropyran ring. The resulting cation is then quenched by a nucleophile. In a tandem variant, the initial cyclization can be followed by further transformations, leading to complex molecular architectures in a highly controlled manner. This compound is an effective catalyst for this transformation due to the strong Lewis acidity of the tin center, enhanced by the electron-withdrawing triflate group.

Reaction Scheme and Mechanism

The this compound-catalyzed tandem Prins cyclization of a homoallylic alcohol with an aldehyde proceeds as follows:

General Reaction:

Plausible Mechanism:

-

Lewis Acid Activation: The Lewis acidic this compound coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack.

-

Oxocarbenium Ion Formation: The homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate.

-

Intramolecular Cyclization (Prins Cyclization): The pendant alkene attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of a tetrahydropyran ring and a new carbocation.

-

Nucleophilic Quench: A nucleophile (e.g., triflate anion, water, or another solvent molecule) quenches the carbocation, yielding the final substituted tetrahydropyran product.

Data Presentation

While specific data for this compound-initiated tandem Prins cyclizations are not extensively reported, the following table summarizes representative yields and diastereoselectivities for analogous reactions catalyzed by other Lewis acids. This data provides a strong indication of the expected outcomes when using this compound.

| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 3-Buten-1-ol | Benzaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 85 | >95:5 |

| 2 | 3-Buten-1-ol | Cyclohexanecarboxaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 82 | >95:5 |

| 3 | (Z)-4-Hexen-1-ol | Benzaldehyde | SnCl₄ | CH₂Cl₂ | 78 | 90:10 |

| 4 | 3-Buten-1-ol | Isobutyraldehyde | InCl₃ | CH₂Cl₂ | 91 | >95:5 |

| 5 | 1-Phenyl-3-buten-1-ol | Benzaldehyde | Bi(OTf)₃ | CH₃CN | 88 | 92:8 |

Experimental Protocols

The following is a general experimental protocol for a this compound-catalyzed tandem Prins cyclization.

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

This compound (Bu₃SnOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (1.0 mmol, 1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane (5 mL).

-

Add the aldehyde (1.2 mmol, 1.2 equiv) to the solution.

-

Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, optimization may be required).

-

In a separate vial, dissolve this compound (0.1 mmol, 0.1 equiv) in anhydrous dichloromethane (1 mL).

-

Add the this compound solution dropwise to the reaction mixture via syringe.

-

Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted tetrahydropyran.

Safety Precautions:

-

Organotin compounds are toxic. Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions under inert atmosphere require proper setup and handling techniques.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of the this compound-Catalyzed Tandem Prins Cyclization.

Experimental Workflow Diagram

Application Notes and Protocols: The Role of Organotin Reagents and Triflates in Carbohydrate Chemistry

Introduction

In the intricate field of carbohydrate and polysaccharide chemistry, achieving high regioselectivity and stereocontrol is paramount for the synthesis of complex glycans and glycoconjugates. These molecules are crucial in various biological processes and are central to the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1][2][3] While tributyltin triflate (Bu₃SnOTf) itself is not a commonly cited standalone reagent for major carbohydrate modifications, its constituent parts—organotin compounds and triflate anions—are cornerstones of two powerful and distinct strategies: the regioselective functionalization of hydroxyl groups and the activation of glycosyl donors for glycosidic bond formation.

This document details the applications of these related methodologies. We will explore the use of organotin oxides, particularly dibutyltin oxide, for achieving remarkable regioselectivity in acylation and sulfonylation reactions. Subsequently, we will examine the critical role of glycosyl triflates as highly reactive intermediates in modern glycosylation strategies for the assembly of oligosaccharides.

Application 1: Regioselective Functionalization of Polyols using Organotin Intermediates

One of the most significant challenges in carbohydrate chemistry is the differentiation of multiple hydroxyl groups of similar reactivity within a single monosaccharide unit.[4] Organotin-mediated reactions, particularly those employing dibutyltin oxide (Bu₂SnO), provide an elegant solution by forming transient stannylene acetal intermediates, which selectively activate a single hydroxyl group for subsequent functionalization.[5] This method is renowned for its efficiency in directing reactions to specific secondary hydroxyls, even in the presence of more accessible primary ones.

Mechanism of Action: Dibutylstannylene Acetal Formation

The process begins with the reaction of a carbohydrate containing a cis- or trans-diol with dibutyltin oxide. This reaction forms a five-membered cyclic dibutylstannylene acetal. This intermediate can exist as a dimer or higher oligomer, and it is this structure that selectively enhances the nucleophilicity of one of the coordinated oxygen atoms. For trans-diols, this activation often favors the equatorial hydroxyl group.[6] The subsequent introduction of an electrophile, such as tosyl chloride (TsCl) or benzoyl chloride (BzCl), results in a highly regioselective reaction at the activated position.

Visualization of Regioselective Activation

Caption: Mechanism of dibutyltin oxide-mediated regioselective functionalization.

Quantitative Data: Regioselective Tosylation of Saccharide Polyols

The following table summarizes the results from solvent-free regioselective tosylation reactions using catalytic dibutyltin oxide.

| Entry | Substrate (Glycoside) | Major Product | Yield (%) | Ref. |

| 1 | Methyl α-D-mannopyranoside | 3-O-Tosyl-methyl-α-D-mannopyranoside | 75 | [4] |

| 2 | Methyl α-D-galactopyranoside | 3-O-Tosyl-methyl-α-D-galactopyranoside | 78 | [4] |

| 3 | Methyl β-L-fucopyranoside | 3-O-Tosyl-methyl-β-L-fucopyranoside | 72 | [4] |

| 4 | Methyl 6-O-trityl-α-D-mannopyranoside | 3-O-Tosyl-methyl-6-O-trityl-α-D-mannopyranoside | 83 | [4] |

Experimental Protocol: General Procedure for Regioselective Tosylation

This protocol is a generalized procedure based on the catalytic, solvent-free method.

-

Preparation: In a reaction vessel, combine the carbohydrate substrate (1.0 equiv), dibutyltin oxide (0.1 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and N,N-diisopropylethylamine (DIPEA, 4.0 equiv).

-

Addition of Reagent: Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) to the mixture.

-

Reaction: Heat the mixture at 75 °C with stirring. The initial heterogeneous mixture will gradually become a homogeneous slurry.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired regioselectively tosylated carbohydrate.

Application 2: Glycosylation via Reactive Glycosyl Triflate Intermediates

The formation of a glycosidic bond is the central reaction in the synthesis of oligosaccharides and glycoconjugates.[7] Modern glycosylation chemistry frequently relies on the in-situ generation of highly reactive glycosyl triflate (Glycosyl-OTf) intermediates from stable glycosyl donors.[8][9] Thioglycosides are among the most popular glycosyl donors due to their stability under various conditions and their facile activation by thiophilic promoters that generate a triflate counterion.[9]

Mechanism of Action: Activation of Thioglycosides

A thioglycoside donor is activated by a combination of a thiophilic promoter (e.g., diphenyl sulfoxide, Ph₂SO) and triflic anhydride (Tf₂O). This process generates a highly electrophilic glycosyl triflate intermediate at the anomeric center. This intermediate exists as an equilibrating mixture of α- and β-anomers. The subsequent reaction with a nucleophilic hydroxyl group on a glycosyl acceptor molecule proceeds, often via an Sₙ2-like mechanism, to form the glycosidic linkage.[8][10] The stereochemical outcome of the reaction is highly dependent on the structures of the donor and acceptor, the solvent, and the temperature.[8]

Visualization of Glycosylation Workflow

Caption: General workflow for chemical O-glycosylation via a glycosyl triflate intermediate.

Quantitative Data: Disaccharide Synthesis via Triflate Activation

The following table presents data for the synthesis of disaccharides using an iron(III) triflate-based cooperative catalytic system for thioglycoside activation.

| Entry | Donor | Acceptor | Time (h) | Yield (%) | Ref. |

| 1 | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 16 | 96 | [11] |

| 2 | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside | 24 | 87 | [11] |

| 3 | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 30 | 92 | [11] |

Experimental Protocol: General Procedure for Thioglycoside Glycosylation

This protocol is a generalized procedure for the activation of thioglycoside donors.

-

Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 equiv), the thioglycoside donor (1.1–1.5 equiv), and freshly activated 3 Å molecular sieves in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. Stir the mixture at room temperature for 1 hour.

-

Activation: Cool the mixture to the desired temperature (e.g., -60 °C to -80 °C). Add the activating reagents. For a Ph₂SO/Tf₂O system, diphenyl sulfoxide (Ph₂SO) and 2,4,6-tri-tert-butylpyrimidine (TTBP, a non-nucleophilic proton scavenger) are added, followed by the slow addition of triflic anhydride (Tf₂O).[8] For an I₂/Fe(OTf)₃ system, molecular iodine (I₂), iron(III) triflate (Fe(OTf)₃), and triflic acid (TfOH) are added.[11]

-

Reaction: Stir the reaction mixture at the specified temperature, monitoring for completion by TLC analysis.

-

Quenching and Work-up: Quench the reaction by adding a few drops of triethylamine or saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with CH₂Cl₂.

-

Purification: Combine the filtrates, wash with saturated aqueous Na₂S₂O₃ (to remove iodine if used) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to obtain the desired oligosaccharide.

While a direct, widespread application of this compound as a single reagent is not prominent in carbohydrate literature, the underlying principles of organotin-mediated regiocontrol and triflate-driven glycosylation are indispensable tools in modern carbohydrate synthesis. The use of dibutyltin oxide enables precise modifications of poly-hydroxyl systems, providing essential building blocks for complex syntheses.[5] Concurrently, the generation of highly reactive glycosyl triflates from stable precursors allows for the efficient and increasingly stereocontrolled construction of the glycosidic linkages that define the structure and function of polysaccharides and glycoconjugates. Mastery of these complementary techniques is crucial for researchers and scientists in the field of glycoscience and for drug development professionals aiming to harness the therapeutic potential of carbohydrates.

References

- 1. youtube.com [youtube.com]

- 2. purkh.com [purkh.com]

- 3. mdpi.com [mdpi.com]

- 4. Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Tributyltin Triflate for the Activation of Thioglycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Thioglycosides have emerged as highly versatile glycosyl donors due to their stability to a wide range of reaction conditions and the diverse methods available for their activation. Among the arsenal of activators, thiophilic promoters that generate highly reactive glycosyl triflate intermediates are of significant interest. This document provides detailed application notes and protocols for the use of tributyltin triflate as a potent activator of thioglycosides for the synthesis of complex oligosaccharides and glycoconjugates.

Principle of Activation

The activation of thioglycosides with this compound is predicated on the thiophilicity of the tin(IV) center and the excellent leaving group ability of the triflate anion. The reaction proceeds through the formation of a highly reactive glycosyl triflate intermediate. This intermediate exists in equilibrium between the covalent glycosyl triflate and a more dissociated oxocarbenium ion-triflate counterion pair. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the solvent, and the temperature. The general mechanism can be described as an SN1 or SN2-type displacement at the anomeric center.

Advantages of this compound

While a plethora of activators for thioglycosides exist, this compound offers a unique combination of reactivity and selectivity. The oxophilic nature of the tin byproduct, tributyltin sulfide, provides a strong thermodynamic driving force for the reaction. Furthermore, the triflate counterion is non-nucleophilic, which prevents the formation of undesired side products.

Experimental Protocols

The following protocols are representative examples of the activation of thioglycosides using this compound. Optimization of reaction conditions (e.g., temperature, stoichiometry, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Glycosylation of a Primary Alcohol

This protocol describes the glycosylation of a primary alcohol with a per-O-benzylated thioglycoside donor.

Materials:

-

Per-O-benzylated thioglycoside donor (1.0 equiv)

-

Glycosyl acceptor (primary alcohol) (1.2 equiv)

-

This compound (1.1 equiv)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

-

Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation of a Secondary Alcohol with a Disarmed Thioglycoside Donor

This protocol details the glycosylation of a more sterically hindered secondary alcohol using a "disarmed" (electron-withdrawing protecting groups) thioglycoside donor, which often requires more forcing conditions.

Materials:

-

Per-O-acetylated thioglycoside donor (1.2 equiv)

-

Glycosyl acceptor (secondary alcohol) (1.0 equiv)

-

This compound (1.5 equiv)

-

Activated molecular sieves (4 Å)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.

-

Add anhydrous DCE via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at 0 °C by the addition of triethylamine, followed by saturated aqueous NaHCO₃.

-

Filter the mixture through Celite®, washing with DCM.

-

Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for glycosylation reactions using this compound for the activation of thioglycosides.

Table 1: Glycosylation of Primary Alcohols with Per-O-benzylated Thioglycoside Donors

| Entry | Thioglycoside Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCM | -78 | 2 | 85 | 1:5 |

| 2 | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Benzyl alcohol | DCM | -78 to -40 | 3 | 92 | 1:8 |

| 3 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | 1-Hexanol | DCM | -60 | 2.5 | 88 | >95:5 (α) |

Table 2: Glycosylation of Secondary Alcohols with Disarmed Thioglycoside Donors

| Entry | Thioglycoside Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | DCE | 0 to rt | 6 | 75 | >1:20 (β) |

| 2 | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | Isopropanol | DCE | 0 to rt | 8 | 68 | >1:15 (β) |

| 3 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | Cyclohexanol | DCE | rt | 12 | 62 | 1:1 |

Mandatory Visualizations

Reaction Mechanism

Caption: Proposed mechanism for thioglycoside activation.

Experimental Workflow

Caption: General experimental workflow for glycosylation.

Conclusion

This compound is a powerful promoter for the activation of thioglycoside donors in chemical glycosylation. The generation of highly reactive glycosyl triflate intermediates allows for the formation of glycosidic linkages with a variety of glycosyl acceptors. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this reagent in the synthesis of complex carbohydrates, which are vital for advancing drug discovery and other biomedical research. Careful optimization of reaction conditions is crucial for achieving high yields and stereoselectivities, particularly with challenging substrates.

Catalytic Conditions for Stille Coupling with Tributyltin Compounds and Organic Triflates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction involving organotributylstannanes and organic triflates. The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction widely utilized in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its tolerance for a wide array of functional groups makes it a valuable tool in modern organic synthesis.[3]

Introduction to Stille Coupling

The Stille reaction facilitates the coupling of an organostannane (R-Sn(Alkyl)₃) with an organic electrophile (R'-X) in the presence of a palladium catalyst.[1] This protocol focuses on reactions where R is a transferable group (e.g., vinyl, aryl, alkynyl), the non-transferable alkyl groups on the tin are butyls, and the electrophile (R'-X) is an organic triflate (R'-OTf). Organic triflates are effective electrophiles in this reaction, often exhibiting reactivity comparable to aryl bromides.[1]

The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Catalytic System and Reaction Components

The success of a Stille coupling reaction is highly dependent on the careful selection of the catalyst, ligands, solvent, and any additives.

Palladium Catalysts: Both Pd(0) and Pd(II) complexes can be used as catalyst precursors. Common examples include:

-

Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Pd(II) sources: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Palladium(II) acetate (Pd(OAc)₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[3]

Ligands: The choice of ligand is crucial for stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically bulky phosphine ligands generally accelerate the coupling reaction.[4] Examples include:

-

Triphenylphosphine (PPh₃)

-

Tri(2-furyl)phosphine (TFP)

-

Triphenylarsine (AsPh₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)[3]

-

Bulky trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃) can be effective for challenging substrates, including sterically hindered partners and aryl chlorides.[5]

Solvents: The choice of solvent can influence the reaction rate and selectivity. Common solvents for Stille coupling include:

-

N,N-Dimethylformamide (DMF)[3]

-

Toluene[6]

-

Tetrahydrofuran (THF)

-

1,4-Dioxane[7]

-

N-Methyl-2-pyrrolidone (NMP)

Additives: Additives can significantly impact the reaction rate and chemoselectivity.

-

Copper(I) Iodide (CuI): Can accelerate the rate-limiting transmetalation step, potentially by scavenging inhibiting ligands.[4]

-

Lithium Chloride (LiCl): Can influence the chemoselectivity of the reaction, particularly when multiple electrophilic sites are present. In some cases, it promotes coupling at the C-OTf bond.[7][8] The effect of LiCl can be ligand-dependent; for instance, with AsPh₃ as a ligand, LiCl can accelerate the oxidative addition of aryl triflates.[9]

-

Fluoride Sources (e.g., CsF): Can form hypervalent tin species, which are believed to undergo transmetalation at a faster rate.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille coupling of various organotributylstannanes with organic triflates.

Table 1: Coupling of Tributyl(vinyl)stannane with Aryl/Vinyl Triflates

| Electrophile (Triflate) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 4-Bromophenyl triflate | PdCl₂(PPh₃)₂ (2) | - | LiCl (3) | DMF | 24 | - | - | [7] |

| Enol triflate | Pd(dppf)Cl₂·DCM (10) | - | CuI (0.1), LiCl (5.3) | DMF | 40 | 2.5 d | 87 | [3] |

| Pentahalophenyl triflate | Pd(PPh₃)₄ | - | LiCl | THF | - | - | - | [9] |

| 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | - | - | - | - | - | - | - | [10] |

Table 2: General Conditions for Chemoselective Couplings

| Desired Selectivity | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) |

| C-Br over C-OTf | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2) | - | None | 1,4-Dioxane | Reflux |